7-Methoxy-4,4-dinitro-7-oxoheptanoic acid

Description

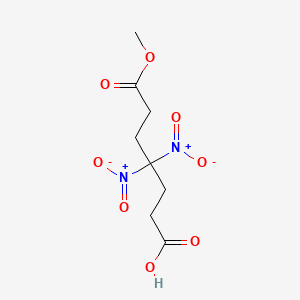

Chemical Structure: The compound features a heptanoic acid backbone with a methoxy group (-OCH₃) and an oxo group (=O) at position 7, alongside two nitro groups (-NO₂) at position 2.

Properties

CAS No. |

92348-17-9 |

|---|---|

Molecular Formula |

C8H12N2O8 |

Molecular Weight |

264.19 g/mol |

IUPAC Name |

7-methoxy-4,4-dinitro-7-oxoheptanoic acid |

InChI |

InChI=1S/C8H12N2O8/c1-18-7(13)3-5-8(9(14)15,10(16)17)4-2-6(11)12/h2-5H2,1H3,(H,11,12) |

InChI Key |

KJDCVSYNHWFJFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by methoxylation and oxidation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid may involve large-scale nitration and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dinitro-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 7-Methoxy-4,4-diamino-7-oxoheptanoic acid, while oxidation can produce more highly oxidized derivatives.

Scientific Research Applications

7-Methoxy-4,4-dinitro-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and oxo groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Significance :

- Methoxy group : Enhances lipophilicity and may influence electronic properties.

- Oxo and carboxylic acid groups : Contribute to hydrogen bonding and solubility in polar solvents.

Comparison with Structurally Similar Compounds

2.1. 7-(4-Methoxyphenyl)-7-oxoheptanoic Acid (CAS 21244-11-1)

- Molecular Formula : C₁₄H₁₈O₄ (MW: 250.29 g/mol) .

- Key Features :

- A methoxyphenyl substituent at position 7 instead of nitro groups.

- Lacks nitro groups, reducing reactivity but improving stability.

- Applications : Used in pharmacological and cosmetic research due to its aromatic moiety .

- Physical Properties: No melting point reported; higher molecular weight than the target compound due to the phenyl group.

2.2. 7-(p-Methoxyphenyl)-4,7-dioxoheptanoic Acid (CAS 24090-40-2)

- Molecular Formula : C₁₄H₁₆O₅ (MW: 264.27 g/mol) .

- Key Features :

- Contains a dioxo group (at positions 4 and 7) and a methoxyphenyl substituent.

- Higher oxygen content compared to the target compound.

- Physical Properties : Melting point = 119°C; classified as an irritant (Xi) .

- Applications : Likely used in synthetic organic chemistry as a ketone-rich intermediate.

2.3. 7-Ethoxy-4,7-dioxoheptanoic Acid (CAS 1506-55-4)

- Molecular Formula : C₉H₁₄O₅ (MW: 202.2 g/mol) .

- Key Features :

- Ethoxy group (-OCH₂CH₃) instead of methoxy, and dioxo groups at positions 4 and 7.

- Reduced steric hindrance compared to aromatic analogs.

- Applications : Utilized as a fine chemical intermediate, particularly in esterification reactions .

Comparative Data Table

Key Research Findings and Insights

- Coordination Chemistry : highlights methoxy-containing ligands forming metal complexes (e.g., Sr²⁺), suggesting the target compound could act as a polydentate ligand, though nitro groups may alter coordination modes .

- Hazard Profile: Nitro derivatives are generally more hazardous (e.g., explosive or irritant) compared to non-nitro analogs, aligning with the irritant classification of CAS 24090-40-2 .

Biological Activity

7-Methoxy-4,4-dinitro-7-oxoheptanoic acid, with the CAS number 92348-17-9, is an organic compound characterized by its unique combination of functional groups: methoxy, dinitro, and oxo. Its molecular formula is C8H12N2O8. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structural features of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid include:

- Methoxy Group : Contributes to the compound's solubility and reactivity.

- Dinitro Groups : These groups can participate in redox reactions, influencing biological interactions.

- Oxo Group : The presence of this group may enhance hydrogen bonding capabilities with biological targets.

Synthesis

The synthesis of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid typically involves multi-step organic reactions:

- Nitration : A suitable precursor undergoes nitration to introduce nitro groups.

- Methoxylation : The addition of a methoxy group is performed under controlled conditions.

- Oxidation : Further oxidation steps may be employed to achieve the desired functional groups.

These synthetic routes require specific solvents and catalysts to ensure high purity and yield.

The biological activity of 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid is primarily attributed to its ability to interact with various molecular targets through its functional groups. The nitro groups can engage in redox reactions, while the methoxy and oxo groups can form hydrogen bonds with proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound are being investigated for their antimicrobial and anticancer properties:

- Antimicrobial Activity : Some studies suggest that the compound exhibits activity against a range of pathogens, although specific data on efficacy is limited.

- Anticancer Potential : Preliminary studies have shown that compounds with similar structural features may inhibit cancer cell proliferation. For instance, analogues have been tested against leukemia cell lines, revealing varying degrees of cytotoxicity .

Case Studies

- In Vitro Studies : A study involving 4-amino-7-oxo-substituted analogues demonstrated that modifications to the core structure affected biological activity significantly. The IC50 values varied widely depending on the specific substitutions made .

- Comparative Studies : When compared to similar compounds like 7-methoxy-7-oxoheptanoic acid, 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid showed distinct biological profiles due to its unique functional groups .

Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate. Its unique properties make it suitable for developing new drugs targeting various diseases.

Industrial Applications

In addition to its potential medicinal uses, 7-Methoxy-4,4-dinitro-7-oxoheptanoic acid is also utilized in producing specialty chemicals and materials with specific properties due to its reactivity.

Summary Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.